molecular formula C18H17N3O2S B253862 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

Cat. No. B253862
M. Wt: 339.4 g/mol
InChI Key: YKVZHUDOXYCJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is a chemical compound that belongs to the class of pyrimidine derivatives. It has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves the inhibition of the above-mentioned enzymes. The compound binds to the active site of the enzyme and prevents its normal function. This leads to the disruption of the metabolic pathway and ultimately affects the growth and proliferation of the cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide have been studied in vitro and in vivo. In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that the compound has anti-tumor activity in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide in lab experiments include its potent inhibitory activity against several enzymes, its selective cytotoxicity against cancer cells, and its potential as a lead compound for drug development. The limitations include its low solubility in aqueous solutions, its potential toxicity to normal cells, and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.

Future Directions

Several future directions for the research on 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide can be identified. These include:
1. Further studies to determine the pharmacokinetic and pharmacodynamic properties of the compound.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of analogs of the compound with improved solubility and selectivity.
4. Evaluation of the compound in combination with other anticancer agents to enhance its efficacy.
5. Investigation of the potential of the compound as a therapeutic agent for other diseases such as malaria and bacterial infections.
Conclusion:
In conclusion, 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide is a promising compound with potential applications in scientific research. Its inhibitory activity against several enzymes and selective cytotoxicity against cancer cells make it a potential lead compound for drug development. However, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties and to optimize its synthesis method.

Synthesis Methods

The synthesis of 2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide involves the reaction of 6-ethyl-2-thiouracil with 2-bromo-1-naphthylacetic acid in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide has been studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against several enzymes such as dihydrofolate reductase, thymidylate synthase, and glyoxalase I. These enzymes play important roles in various metabolic pathways and are potential targets for drug development.

properties

Product Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C18H17N3O2S/c1-2-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-7-12-5-3-4-6-13(12)9-15/h3-10H,2,11H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

YKVZHUDOXYCJDQ-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CCC1=CC(=O)N=C(N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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